Fast Red KL Salt
Description
Contextualization within Azo Dye Chemistry and Diazonium Salt Derivatives
Fast Red KL Salt is chemically classified as a diazonium salt, a class of organic compounds characterized by the presence of a diazonium functional group (-N₂⁺). These salts are typically synthesized through the diazotization of a primary aromatic amine. The significance of diazonium salts in chemistry is largely due to their role as intermediates in the synthesis of azo dyes. Azo dyes, which contain the characteristic azo functional group (-N=N-), constitute the largest and most versatile class of synthetic dyes.
The fundamental application of this compound in research is as an "azoic diazo component." In a process known as azoic or simultaneous coupling, the diazonium salt acts as a coupling agent. jagson.com In enzyme histochemistry, for example, a substrate is introduced to a tissue sample. An enzyme present in the tissue cleaves the substrate, releasing a reactive compound, typically a naphthol derivative. ontosight.ai this compound, present in the incubation medium, then rapidly couples with this liberated naphthol derivative. ontosight.ai This coupling reaction is an electrophilic aromatic substitution that results in the formation of an insoluble, brightly colored azo dye at the site of enzyme activity. ontosight.ai This principle allows for the microscopic visualization of enzyme localization.
The "Fast" designation in its name is part of a historical nomenclature for a series of azoic components that were developed to provide rapid and light-fast dyeings, initially for the textile industry. umanggeetai.comdynexindustries.com These stabilized diazonium salts were later adopted for histochemical applications due to their reliability and the strong, distinct colors they produce. this compound is specifically identified by the Colour Index (C.I.) as Azoic Diazo Component 32. jagson.comdynexindustries.comworlddyevariety.com
| Property | Value |
|---|---|
| Chemical Name | 2-carbamoyl-5-methoxybenzenediazonium chloride |
| Synonyms | This compound, C.I. Azoic Diazo Component 32, 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt |
| CAS Number | 86780-25-8 |
| Molecular Formula | C₈H₈ClN₃O₂ (for the chloride salt) |
| Appearance | Red to brown powder |
Historical Trajectories and Evolution of Research on this compound
The use of diazonium salts in histochemistry is part of a broader history of the development of techniques to visualize biological processes at the cellular level. The foundations of immunohistochemistry and enzyme histochemistry were laid throughout the 20th century, with significant advancements in the development of specific staining methods. researchgate.netresearchgate.net The simultaneous coupling azo dye technique, which is central to the application of this compound, was first introduced in the 1940s and subsequently refined by researchers like Gomori, Pearse, and Burstone. nih.gov
The initial challenge in enzyme histochemistry was to find stable diazonium salts that would efficiently couple with the products of enzyme reactions to produce a sharp, insoluble, and accurately localized precipitate. The "Fast" series of salts, including variants like Fast Red TR and Fast Blue B, were originally developed for the dyeing industry but proved highly effective for these biological applications. ontosight.ai Research in the 1960s focused on synthesizing and evaluating new diazonium salts and substrates to improve the demonstration of various enzymes, such as aminopeptidases and alkaline phosphatase. nih.govresearchgate.net
Contemporary Research Paradigms and Emerging Frontiers for this compound Investigations
In contemporary research, this compound and similar diazonium compounds remain relevant and are utilized in established and evolving methodologies. Their primary role continues to be in enzyme histochemistry and immunohistochemistry, particularly for the detection of alkaline phosphatase activity in techniques like Western blotting (WB), ELISA, and in situ hybridization (ISH). The bright red, alcohol-insoluble precipitate formed by the reaction is advantageous for brightfield microscopy and provides good contrast, especially in multiplex labeling applications.
Current research paradigms often focus on increasing the sensitivity and specificity of detection methods. This includes the development of novel fluorogenic substrates that can be used in conjunction with diazonium salts to create fluorescent signals, expanding the utility of these classic reagents into fluorescence microscopy. researchgate.net
Emerging frontiers for the application of diazonium salts like this compound include their use in novel screening assays. For instance, bioautographic assays on TLC plates have been developed to screen for enzyme inhibitors in natural product extracts, such as cholinesterase inhibitors in plants. researchgate.net In this method, the enzyme's activity is visualized across the plate using a substrate and a diazonium salt; areas where an inhibitor is present show up as clear spots against a colored background. researchgate.net This provides a rapid and efficient method for identifying bioactive compounds. nih.gov Furthermore, the histochemical localization of phenolic compounds in plants, such as urushiols, represents another application where diazonium salts are used to visualize the distribution of specific secondary metabolites within plant tissues. conicet.gov.ar In the field of clinical research, these staining methods continue to be fundamental in histopathology for cancer diagnosis and the characterization of the tumor microenvironment. nih.govki.senih.gov
| Application Area | Specific Use | Detection Principle |
|---|---|---|
| Enzyme Histochemistry | Localization of alkaline and acid phosphatase activity | Forms a colored azo dye precipitate at the site of enzyme activity |
| Immunohistochemistry (IHC) | Chromogen for alkaline phosphatase-based detection systems | Visualizes antigen-antibody binding |
| Biochemical Assays | Detection of estradiol (B170435) | Forms a colored complex with the target molecule |
| Thin-Layer Chromatography (TLC) | Chromogenic agent for visualizing separated compounds | Reacts with specific functional groups to produce a visible spot |
| Plant Science | Screening for cholinesterase inhibitors; localization of phenolic compounds | Enzyme inhibition assay or direct staining of metabolites |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-carbamoyl-5-methoxybenzenediazonium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-13-5-2-3-6(8(9)12)7(4-5)11-10;/h2-4H,1H3,(H-,9,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTBOYZVJIBCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)[N+]#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597186 | |
| Record name | 2-Carbamoyl-5-methoxybenzene-1-diazonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86780-25-8 | |
| Record name | 2-Carbamoyl-5-methoxybenzene-1-diazonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Fast Red Kl Salt
Established Synthetic Routes for Fast Red KL Salt Production
The conventional production of this compound relies on a foundational reaction in organic chemistry: the diazotization of a primary aromatic amine.
The synthesis of this compound originates from the precursor 2-chloro-4-nitroaniline (B86195). The core of the synthesis is the diazotization reaction, which converts this primary aromatic amine into a diazonium salt. spcmc.ac.in This process involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). google.com The reaction is performed in an ice-cold solution, as aromatic diazonium compounds are generally unstable at higher temperatures and can decompose. spcmc.ac.innih.gov
The resulting diazonium cation is the active component of this compound. While the salt itself is the target product, its primary utility lies in subsequent azo-coupling reactions. wikipedia.org In these reactions, the diazonium salt acts as a weak electrophile that reacts with electron-rich aromatic compounds (coupling components), such as phenols and anilines, to form highly colored azo compounds. wikipedia.orgzienjournals.com The stability of the this compound is often enhanced by preparing it as a stabilized salt, which allows it to be stored and used as a reagent.
The yield and purity of the synthesized this compound are critically dependent on the precise control of several reaction parameters. Optimizing these conditions is essential to maximize the formation of the desired diazonium salt while minimizing decomposition and side reactions. sci-hub.se
Key parameters for the diazotization of 2-chloro-4-nitroaniline include temperature, acidity, and reaction time. google.comnih.gov Low temperatures are crucial to prevent the unstable diazonium salt from decomposing, which would not only lower the yield but also generate phenolic impurities. nih.gov A sufficiently acidic medium is required for the formation of the nitrosating agent from sodium nitrite. spcmc.ac.in
Table 1: Optimized Parameters for Diazotization Reactions
| Parameter | Recommended Condition | Rationale and Research Findings |
| Temperature | -5 to 5 °C | Diazonium salts are unstable and decompose rapidly at higher temperatures. Studies show a significant decrease in yield when the temperature is raised from 0 °C to 30 °C. nih.gov A patent for a similar synthesis specifies a temperature range of -10 to 20 °C. google.com |
| Acidity (pH) | Strongly Acidic (e.g., HCl, H₂SO₄) | A strong acid is necessary to generate the effective nitrosating agent (nitrosonium ion, NO⁺) from sodium nitrite. The amine precursor is protonated, but a small equilibrium concentration of the free amine remains as the active nucleophile. spcmc.ac.in |
| Reaction Time | 1 to 8 hours | Sufficient time is needed for the reaction to go to completion. The optimal time can depend on the specific temperature and concentration of reactants. google.com |
| Stoichiometry | Molar ratio of amine to chlorinating/diazotizing agents of ~1:1 to 1:1.3 | A slight excess of the diazotizing agent can ensure the complete conversion of the primary amine, driving the reaction forward. google.com |
By carefully controlling these factors, the production of a high-purity this compound with a maximized yield can be achieved.
Diazotization and Azo-Coupling Reactions in this compound Synthesis
Advanced Approaches in this compound Synthesis
Reflecting broader trends in chemical manufacturing, research is exploring more efficient and environmentally benign methods for synthesizing diazonium salts like this compound.
The principles of green chemistry aim to reduce the environmental footprint of chemical processes. rsc.org Applying these principles to the synthesis of this compound could involve several key areas:
Waste Reduction: The traditional diazotization process generates acidic wastewater. Optimizing reaction efficiency to achieve near-quantitative yields minimizes reactant waste and the formation of by-products. zienjournals.com
Safer Solvents: While the reaction is often performed in water, which is a green solvent, any use of organic solvents for purification would be a target for replacement with safer alternatives.
Energy Efficiency: Diazotization requires low temperatures, which is energy-intensive. Developing more stable diazonium salt formulations or synthetic pathways that can be performed at ambient temperatures would improve energy efficiency. Continuous flow chemistry offers a potential route to better temperature control and efficiency. nih.gov
The integration of catalysis into the synthesis of this compound represents a significant opportunity for process improvement. While the diazotization reaction itself is not typically catalyzed in the traditional sense, catalytic methods can be applied to related processes. For instance, phase-transfer catalysts have been investigated to improve mixing and reaction rates in multiphase systems involving diazonium salts. nih.gov The development of solid acid catalysts could also offer a recyclable and less corrosive alternative to the strong mineral acids currently used, simplifying downstream processing and waste handling.
Principles of Green Chemistry Applied to this compound Manufacturing
Functionalization and Structural Modification of this compound
The chemical structure of this compound can be intentionally modified to create new reagents with tailored properties. rsc.org This functionalization is achieved not by altering the final diazonium salt product, but by synthesizing and diazotizing different precursor amines.
By starting with analogues of 2-chloro-4-nitroaniline that have different functional groups on the aromatic ring, a library of novel diazonium salts can be generated. For example, replacing the chloro or nitro groups with other electron-withdrawing or electron-donating groups would alter the electronic properties of the diazonium ion. rsc.org This, in turn, influences the reactivity of the salt in azo-coupling reactions and, crucially, the spectroscopic properties (i.e., the color) of the resulting azo dye. The strategic modification of the precursor amine allows for the rational design of new colorimetric and fluorogenic probes for advanced diagnostic and research applications. scispace.commdpi.com
Strategies for Molecular Engineering of this compound Frameworks
The molecular architecture of this compound offers several strategic points for modification to engineer its physicochemical and functional properties, such as color, solubility, and reactivity. These strategies primarily revolve around the inherent reactivity of the diazonium group and the potential for substitution on the benzene (B151609) ring.
Modification via the Diazonium Group: The diazonium group (-N₂⁺) is an excellent leaving group (as N₂) and can be replaced by a wide array of nucleophiles. This opens up numerous avenues for derivatization.
Sandmeyer and Related Reactions: The Sandmeyer reaction allows for the replacement of the diazonium group with halides (-Cl, -Br) or pseudohalides (-CN) using copper(I) salts as catalysts. numberanalytics.comlscollege.ac.inwikipedia.org For instance, treating this compound with cuprous chloride or cuprous bromide would yield 2-chloro- or 2-bromo-6-methoxybenzamide, respectively. A related transformation, the Schiemann reaction, can introduce fluorine by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. lscollege.ac.in These halogenated derivatives could serve as intermediates for further cross-coupling reactions to build more complex molecular frameworks.
Gattermann Reaction: A variation of the Sandmeyer reaction, the Gattermann reaction uses copper powder and the corresponding acid (e.g., HCl, HBr) to achieve halogenation. lkouniv.ac.in
Hydroxylation: The diazonium group can be replaced by a hydroxyl group (-OH) by warming the aqueous solution of this compound, leading to the formation of 2-carbamoyl-5-methoxyphenol. chemguide.co.ukmasterorganicchemistry.com This introduces a phenolic moiety that can significantly alter the molecule's coupling characteristics and solubility.
Modification of the Aromatic Ring and Substituents: The existing methoxy (B1213986) (-OCH₃) and carbamoyl (B1232498) (-CONH₂) groups on the benzene ring can be chemically altered, or the ring itself can undergo further substitution, although this is less common post-diazotization.
Demethylation: The methoxy group could potentially be demethylated to a hydroxyl group, transforming the molecule into a dihydroxybenzamide derivative. This would dramatically change the electronic properties and reactivity of the aromatic ring.
Carbamoyl Group Hydrolysis: The amide functionality of the carbamoyl group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. This would convert this compound into a carboxy-substituted diazonium salt, altering its charge, solubility, and potential for further reactions like esterification or amidation at that position.
These molecular engineering strategies allow for the systematic modification of the this compound framework, enabling the development of novel probes and reagents with fine-tuned properties for specific applications.
Synthesis and Characterization of this compound Analogues and Novel Derivatives
The synthesis of this compound itself proceeds via the diazotization of its corresponding primary aromatic amine, 2-amino-5-methoxybenzamide (B112179). This foundational reaction also serves as the entry point for creating a diverse range of analogues and derivatives, primarily through subsequent azo coupling reactions.
The general synthetic protocol for this compound involves dissolving 2-amino-5-methoxybenzamide in a cold, acidic medium (e.g., hydrochloric acid) and treating it with a solution of sodium nitrite (NaNO₂) at low temperatures (0-5 °C) to form the 2-carbamoyl-5-methoxybenzenediazonium salt in situ. masterorganicchemistry.comgoogle.com
Azo Coupling for Novel Derivatives:
The most prominent reaction for creating derivatives from the this compound diazonium ion is azo coupling. In this electrophilic aromatic substitution reaction, the diazonium ion acts as the electrophile and attacks an electron-rich coupling agent, such as a phenol (B47542), naphthol, or aromatic amine. chemguide.co.ukorganic-chemistry.org This reaction forms a new molecule containing an azo bridge (-N=N-), which is a highly conjugated system and typically intensely colored.
A study on the structurally similar diazonium salt of metoclopramide (B1676508) (4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide) demonstrates the synthesis of various azo compounds by coupling with different phenol and aniline (B41778) derivatives. uobaghdad.edu.iq Applying this methodology to this compound, a range of novel azo dye derivatives can be synthesized. For example, coupling this compound with 2-naphthol (B1666908) in an alkaline medium would produce a vividly colored azo dye. researchgate.netscispace.com
The general procedure involves adding the freshly prepared, cold diazonium salt solution to a cooled, alkaline solution of the coupling agent (e.g., 2-naphthol, phenol, or a substituted aniline). uobaghdad.edu.iq The resulting azo compound often precipitates from the solution and can be purified by filtration and recrystallization.
Table 2.3.1: Hypothetical Azo Derivatives of this compound
| Derivative Name | Coupling Agent | Proposed Molecular Formula | Predicted Color |
|---|---|---|---|
| 1-((2-Carbamoyl-5-methoxyphenyl)azo)naphthalen-2-ol | 2-Naphthol | C₁₉H₁₅N₃O₃ | Intense Orange-Red |
| 4-((2-Carbamoyl-5-methoxyphenyl)azo)phenol | Phenol | C₁₅H₁₃N₃O₃ | Yellow-Orange |
| 4-((2-Carbamoyl-5-methoxyphenyl)azo)-N,N-dimethylaniline | N,N-Dimethylaniline | C₁₇H₁₈N₄O₂ | Yellow |
Characterization of Derivatives:
The synthesized analogues would be characterized using a suite of standard analytical techniques:
FT-IR Spectroscopy: To confirm the presence of key functional groups. The characteristic -N=N- stretch of the azo bridge would be expected to appear in the range of 1450-1520 cm⁻¹. researchgate.netimamu.edu.sa
¹H and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure and confirm the position of the azo coupling on the aromatic ring of the coupling agent. researchgate.net
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λₘₐₓ) of the new dye, which is directly related to its color. researchgate.net
Mass Spectrometry: To confirm the molecular weight of the synthesized derivative.
By employing these synthetic strategies and characterization methods, a library of novel derivatives based on the this compound framework can be systematically created and evaluated.
Chemical Reactivity, Mechanistic Studies, and Interaction Dynamics of Fast Red Kl Salt
Photochemical Reactivity of Fast Red KL Salt
No specific studies detailing the photochemical reactivity of this compound were found in the available literature. General principles of photochemistry suggest that as a diazonium compound, it would likely be sensitive to UV light, but specific pathways, kinetics, and photophysical properties have not been documented.
Photo-degradation Pathways and Kinetics of this compound
There is no published research detailing the specific photo-degradation pathways or the kinetic parameters for this compound. While a patent notes that diazonium salts are generally susceptible to UV degradation, it does not provide specific data for this compound. google.com Studies on other azo dyes show that photodegradation can occur, often following pseudo-first-order kinetics, but these findings cannot be directly extrapolated to this compound without specific experimental validation. jmaterenvironsci.commdpi.com
Photophysical Properties and Excited State Dynamics of this compound
Specific data on the photophysical properties, such as fluorescence quantum yields, lifetimes, or detailed excited state dynamics for this compound, are not available in the reviewed scientific literature. Research in this area typically involves advanced spectroscopic techniques to study processes that occur on ultrafast timescales following photoexcitation, but such studies have not been published for this particular compound. royalsocietypublishing.orgmdpi.com
Electrochemical Behavior and Redox Mechanisms of this compound
No literature detailing the electrochemical behavior or redox mechanisms of this compound could be located. This includes a lack of studies using common electroanalytical techniques to determine its redox properties.
Cyclic Voltammetry and Chronoamperometry Studies of this compound
There are no available studies that have employed cyclic voltammetry or chronoamperometry to investigate this compound. Such studies would be necessary to understand its behavior at electrode surfaces and to determine key electrochemical parameters, but this research has not been published.
Electron Transfer Pathways and Redox Potentials of this compound
Without electrochemical studies, the electron transfer pathways and specific redox potentials for this compound remain undetermined. While the redox potential of other chemical systems can be tuned by various factors, no such characterization exists for this compound. nih.gov
Hydrolytic and Oxidative Degradation of this compound
While it is generally known that diazonium salts are unstable and prone to degradation, specific mechanistic studies on the hydrolytic and oxidative degradation of this compound are not available. A patent mentions that diazonium salts are extremely sensitive to both ambient oxidation and hydrolysis, which can render them non-viable within days, especially in the presence of moisture. google.com However, this source does not provide kinetic data or identify specific degradation products for this compound. Studies on the degradation of other compounds show that factors like pH and the presence of oxidizing agents are critical, but this information is not specific to this compound. ucl.ac.uknih.govnih.gov
Kinetic and Mechanistic Insights into this compound Hydrolysis
[C₈H₈N₃O₂]⁺ + H₂O → C₈H₈O₃ + N₂ + H⁺
The hydrolysis is generally suppressed in acidic solutions, which helps to prevent premature decomposition and unwanted side reactions, such as azo coupling with the phenol (B47542) product. masterorganicchemistry.com Heating an aqueous solution of a diazonium salt accelerates the hydrolysis. masterorganicchemistry.com
The mechanism of this transformation is generally considered to proceed via a heterolytic cleavage of the C-N bond. uni.edu For many arenediazonium salts, the reaction follows a pathway with Sₙ1 characteristics, involving the formation of a highly reactive and short-lived aryl cation intermediate. masterorganicchemistry.comuni.eduresearchgate.net The rate-determining step is the unimolecular dissociation of the diazonium ion to yield the aryl cation and dinitrogen. The aryl cation is then rapidly captured by a nucleophile, which in this case is a water molecule.
The mechanism can be outlined as follows:
Step 1 (Slow): Heterolytic cleavage of the C-N bond to form an aryl cation and dinitrogen gas. [C₈H₈N₃O₂]⁺ → [Aryl Cation]⁺ + N₂
Step 2 (Fast): Nucleophilic attack by water on the aryl cation. [Aryl Cation]⁺ + H₂O → [Protonated Phenol]⁺
Step 3 (Fast): Deprotonation to form the final phenol product. [Protonated Phenol]⁺ → Phenol + H⁺
Table 1: Representative Kinetic Data for Hydrolysis of Substituted Arenediazonium Ions This table presents generalized kinetic data for analogous compounds to illustrate the effect of substituents on hydrolysis rates. Specific kinetic data for this compound is not readily available in published literature.
| Substituent (para to -N₂⁺) | Relative Rate of Hydrolysis (at 50°C) | Activation Energy (Ea) (kJ/mol) |
| -OCH₃ | 0.1 | ~115 |
| -H | 1.0 | ~110 |
| -Cl | 3.4 | ~105 |
| -NO₂ | 80 | ~100 |
Note: Data is illustrative and compiled from general principles of physical organic chemistry. Actual values can vary based on specific reaction conditions.
Oxidative Transformation of this compound by Various Oxidants (e.g., advanced oxidation processes)
Advanced Oxidation Processes (AOPs) are a class of procedures used for the degradation of organic pollutants in water and wastewater. These methods are characterized by the in-situ generation of highly reactive and non-selective chemical species, most notably the hydroxyl radical (•OH). researchgate.netencyclopedia.pub The hydroxyl radical has a very high oxidation potential (E⁰ = 2.80 V) and reacts rapidly with a wide range of organic compounds, often leading to their complete mineralization to CO₂, water, and inorganic ions. researchgate.net
The oxidative transformation of this compound via AOPs would primarily involve the attack of hydroxyl radicals on the aromatic ring of its diazonium cation. The degradation mechanism for aromatic compounds by •OH radicals generally proceeds through several steps:
Hydroxyl Radical Attack: The electrophilic •OH radical adds to the electron-rich aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. researchgate.net
Intermediate Reactions: This radical intermediate can undergo further reactions, including oxidation (losing an electron) to form a hydroxylated aromatic compound or ring-opening.
Ring Cleavage: Subsequent attacks by •OH radicals lead to the cleavage of the aromatic ring, forming smaller, aliphatic organic compounds.
Mineralization: These smaller organic intermediates, such as short-chain carboxylic acids (e.g., oxalic acid, formic acid), are further oxidized to ultimately yield carbon dioxide and water. tandfonline.com
While specific studies on the AOP-driven degradation of this compound are not prominent in the literature, the pathway can be inferred from studies on similar aromatic compounds and azo dyes. researchgate.nettandfonline.com The diazonium group itself is unstable and would likely be lost as N₂ early in the degradation process, with the primary oxidative attack occurring on the resulting phenol or other aromatic intermediates.
Table 2: Common Advanced Oxidation Processes (AOPs) and their Characteristics
| AOP Method | Primary Oxidant(s) | Brief Description |
| O₃/UV | O₃, •OH | Ozonolysis combined with UV photolysis enhances •OH generation. |
| H₂O₂/UV | •OH | UV photolysis of hydrogen peroxide produces hydroxyl radicals. |
| Fenton (Fe²⁺/H₂O₂) | •OH | Catalytic decomposition of H₂O₂ by ferrous ions. scirp.org |
| Photo-Fenton (Fe²⁺/H₂O₂/UV) | •OH | Fenton reaction enhanced by UV light, which promotes Fe²⁺ regeneration. encyclopedia.pub |
| O₃/H₂O₂ (Peroxone) | •OH | Reaction between ozone and hydrogen peroxide generates •OH. researchgate.net |
| Photocatalysis (e.g., TiO₂) | •OH, O₂•⁻ | A semiconductor catalyst activated by UV light generates electron-hole pairs, leading to radical formation. |
Complexation Chemistry and Intermolecular Interactions of this compound
Ligand-Metal Ion Complexation Studies Involving this compound
The diazonium cation ([Ar−N⁺≡N]) can act as a ligand in coordination chemistry, forming complexes with various metal ions. In its behavior, the diazonium ligand is often compared to the isoelectronic nitrosyl cation (NO⁺). rsc.org Arenediazonium salts are known to react with low-valent transition metal complexes to form stable coordination compounds. oup.com
This compound is commercially supplied as a zinc chloride double salt. This in itself is a form of complexation, where the tetrachlorozincate anion, [ZnCl₄]²⁻, serves as the counter-ion to the diazonium cation. This formulation enhances the stability of the otherwise potentially explosive diazonium compound.
Studies on other aromatic diazonium salts have demonstrated their ability to form well-defined complexes with a range of transition metals. For instance, diazonium salts derived from heterocyclic amines have been shown to react with metal chlorides to form complex salts with general formulas like [ArN₂]₂[MCl₄] for divalent metals (M = Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) and [ArN₂]₃[MCl₆] for trivalent metals (M = Cr³⁺, Fe³⁺). researchgate.netuobaghdad.edu.iq In these complexes, the diazonium cation exists as a discrete entity, electrostatically interacting with the complex metal-halide anion. Direct coordination to the metal center is also possible, particularly with metals in low oxidation states. oup.com
Table 3: Examples of Metal-Diazonium Complex Salts from a Heterocyclic Amine Precursor
| Metal Ion | Diazonium Cation | Resulting Complex Formula | Geometry Around Metal |
| Cr(III) | [2-Cl-C₅H₃N≡N]⁺ | [C₅H₃ClN₃]₃[CrCl₆] | Octahedral |
| Mn(II) | [2-Cl-C₅H₃N≡N]⁺ | [C₅H₃ClN₃]₂[MnCl₄] | Tetrahedral |
| Fe(III) | [2-Cl-C₅H₃N≡N]⁺ | [C₅H₃ClN₃]₃[FeCl₆] | Octahedral |
| Co(II) | [2-Cl-C₅H₃N≡N]⁺ | [C₅H₃ClN₃]₂[CoCl₄] | Tetrahedral |
| Ni(II) | [2-Cl-C₅H₃N≡N]⁺ | [C₅H₃ClN₃]₂[NiCl₄] | Tetrahedral |
| Cu(II) | [2-Cl-C₅H₃N≡N]⁺ | [C₅H₃ClN₃]₂[CuCl₄] | Tetrahedral |
Source: Adapted from research on diazonium salts of 3-amino-2-chloropyridine. researchgate.netuobaghdad.edu.iq
Adsorption and Binding Mechanisms of this compound to Inorganic and Organic Substrates
The adsorption of organic molecules like this compound from aqueous solutions onto solid surfaces is a key process in various applications, from chromatography to environmental remediation. The binding mechanisms are dictated by the chemical nature of both the adsorbent (substrate) and the adsorbate (this compound cation).
Adsorption to Inorganic Substrates:
Inorganic materials like clay minerals (e.g., montmorillonite, bentonite, sepiolite) and activated carbon are common adsorbents. iscientific.orgcambridge.orgresearchgate.net
Clay Minerals: Clays typically possess a net negative surface charge at neutral pH due to isomorphic substitution within their aluminosilicate (B74896) layers. iscientific.org The primary mechanism for the adsorption of the cationic this compound onto clay surfaces is electrostatic attraction or ion exchange . iscientific.org The positively charged diazonium cation is attracted to the negatively charged sites on the clay surface, displacing native cations (like Na⁺ or Ca²⁺) into the solution.
Activated Carbon: While activated carbon can have surface functional groups that contribute to electrostatic interactions, van der Waals forces and hydrophobic interactions are also significant. usm.my The large, nonpolar aromatic portion of the this compound cation can interact favorably with the graphitic surfaces of activated carbon.
Adsorption to Organic Substrates:
Organic substrates, such as synthetic polymers, biopolymers (e.g., cellulose (B213188), chitosan), and resins, offer diverse binding possibilities.
Polymers: The adsorption onto polymeric substrates can be complex and involve multiple interaction types. For polymers containing aromatic rings (e.g., polystyrene), π-π stacking between the benzene (B151609) ring of the this compound and the aromatic moieties of the polymer is a major driving force. researchgate.net For polymers with functional groups capable of forming hydrogen bonds (e.g., polyamides, polyvinyl alcohol), hydrogen bonding between the amide or methoxy (B1213986) groups of the dye and the polymer is possible. mdpi.com If the polymer has charged functional groups, electrostatic interactions will also play a role. mdpi.com
Cellulosic Substrates: Unmodified cellulose has a slight negative charge in neutral water, allowing for some electrostatic attraction. ncsu.edu However, hydrogen bonding and van der Waals forces are also important mechanisms for the adsorption of organic dyes onto cellulosic materials.
Table 4: Dominant Adsorption and Binding Mechanisms for Cationic Dyes on Various Substrates
| Substrate Type | Substrate Example | Primary Binding Mechanism(s) |
| Inorganic | ||
| Clay Minerals (e.g., Bentonite) | Electrostatic Attraction (Ion Exchange) iscientific.org | |
| Zeolites | Ion Exchange, Pore Filling cambridge.org | |
| Activated Carbon | Hydrophobic Interactions, π-π Stacking, Electrostatic Attraction | |
| Organic | ||
| Polysulfone-based composites | π-π Stacking, Hydrogen Bonding, Electrostatic Attraction researchgate.net | |
| Polypyrrole | Electrostatic Interactions, Hydrogen Bonding mdpi.com | |
| Spandex (Polyurethane) | Electrostatic Attraction, Van der Waals Forces, Hydrogen Bonding mdpi.com | |
| Cellulose | Hydrogen Bonding, Electrostatic Attraction, Van der Waals Forces ncsu.edu |
Applications of Fast Red Kl Salt in Advanced Materials and Analytical Sciences
Fast Red KL Salt in Material Science and Engineering Applications
The integration of this compound into materials is primarily driven by its ability to impart color and act as a reactive chromophore.
This compound can be incorporated into polymeric materials to create colored particles. A key application involves its use in the formation of colored polymer particles for electrophoretic fluids, which are used in electronic displays. In one method, the dye is chemically bound to the polymer matrix. This integration prevents the dye from leaching out of the polymer particle into the surrounding dispersion solvent, which is a critical requirement for the stability and longevity of such display systems. fda.gov The process can involve polymerizing a polymerisable dye with the matrix material, ensuring the color is an integral part of the final particle. fda.gov
The underlying chemistry leverages the reactivity of diazonium salts. In a broader context, aryl diazonium salts are known for their ability to modify surfaces and bind molecules to various substrates, including polymers. epo.org This suggests that the diazonium group in this compound is the key to its successful integration into polymer systems, forming stable, colored composite materials. epo.org
The primary optical application of this compound-derived materials stems from its nature as a potent chromogenic, or color-forming, compound. google.com This property is exploited when the salt is used to generate a visible color signal in various analytical and diagnostic procedures. For instance, in chromogenic in situ hybridization (CISH), this compound is a component of the red chromogen solution. fda.gov When used, it produces a distinct red signal that allows for the visualization of specific gene targets under a standard brightfield microscope. fda.gov
While it is fundamental to these optical detection methods, there is limited evidence of its use in creating materials for advanced electronic or sensing devices beyond its role in electrophoretic displays. Its function is primarily as a visualization agent rather than an active electronic component. fda.gov
Integration of this compound into Polymeric and Composite Materials
This compound in Analytical Chemistry Methodologies
In analytical chemistry, this compound is valued as a reagent for detection and visualization, particularly in chromatography and specific chemical tests.
This compound serves as an analytical reagent in non-biological chemical detection, notably as a color indicator for chloride ions. mdpi.com Its utility also extends to reagent systems where the active diazonium ion is prepared in situ as needed, which enhances stability and circumvents issues related to the handling of dry diazonium salts. google.commdpi.com
Such a reagent system typically involves combining a solution of an aryl amine with a nitrite (B80452) solution in an acidic medium to generate the diazonium salt. google.commdpi.com For Fast Red KL, the parent aryl amine is 3-amino-4-methoxybenzamide. mdpi.com This freshly prepared diazonium salt can then be used in a detection reaction. This methodology allows for the controlled, on-demand generation of the reagent for use in automated analytical platforms. google.com
A significant application of this compound in separation sciences is its use as a visualizing agent in thin-layer chromatography (TLC). mdpi.com In TLC, compounds are separated based on their differential movement through a stationary phase. Many separated compounds are colorless and therefore invisible on the TLC plate. This compound can be used as a chromogenic spray reagent that reacts with the separated compounds to produce colored spots, thereby making them visible. mdpi.com
The mechanism often involves a coupling reaction between the diazonium salt and the analyte on the plate. This technique is analogous to the use of other diazonium reagents, such as Fast Black K salt, which is used for the sensitive detection of aliphatic amines through a derivatization reaction that forms a stable, colored product. google.com
| Analytical Application | Methodology | Function of this compound | Reference |
| Ion Detection | Colorimetry | Acts as a color indicator for chloride ions. | mdpi.com |
| Thin-Layer Chromatography (TLC) | Post-chromatographic derivatization | Serves as a chromogenic spray reagent to visualize separated, colorless compounds. | mdpi.com |
| In Situ Reagent Generation | Chemical Synthesis | The active diazonium ion is formed on-demand from its precursor (3-amino-4-methoxybenzamide) for immediate use in analytical reactions. | google.commdpi.com |
Development of this compound as an Analytical Reagent for Chemical Detection (excluding biological samples)
This compound in Environmental Remediation Technologies (e.g., dye removal from wastewater)
Contrary to being an agent used for environmental remediation, this compound, as a member of the azo dye class, is itself a target of remediation efforts. nih.govwestminster.ac.uk Azo dyes are synthetic organic colorants widely used in industries such as textiles, and their presence in industrial wastewater is a significant environmental concern due to their persistence and potential toxicity. nih.govcdnsciencepub.com
Wastewater containing azo dyes must be treated before discharge into the environment. nih.govwestminster.ac.uk Research in environmental technology focuses on effective methods for the removal and degradation of these dyes. Common treatment strategies include:
Advanced Oxidation Processes (AOPs): Techniques like ozonation or the use of potassium ferrate (K₂FeO₄) can effectively oxidize and break down the complex structure of azo dyes, leading to high removal efficiency. mdpi.comnih.gov
Biological Treatment: A combination of anaerobic and aerobic biological processes is often employed. The initial anaerobic stage reductively cleaves the azo bond (–N=N–), which is responsible for the color. The subsequent aerobic stage aims to degrade the resulting aromatic amines, which can also be hazardous. westminster.ac.uk
Microbial Fuel Cells (MFCs): This emerging technology has been studied for its ability to degrade azo dyes while simultaneously generating electricity. cdnsciencepub.com
Therefore, the role of this compound in environmental remediation is that of a pollutant requiring removal, and the development of effective technologies to treat effluents containing it and other azo dyes is an active area of environmental engineering research. nih.govcdnsciencepub.com
Adsorption-Based Removal of this compound from Aqueous Systems
A comprehensive search of scientific databases and academic journals did not yield any specific studies on the adsorption-based removal of this compound from water. Research in the field of environmental science often focuses on the removal of textile dyes or more common industrial pollutants. acdbio.com Although general principles of dye adsorption onto various materials—such as activated carbon, biochar, and clays—are well-established, these have not been specifically applied to or tested with this compound in published research. acdbio.com
Studies do exist for the adsorption of other diazonium compounds, but the data cannot be extrapolated to this compound due to differences in chemical structure, solubility, and functional groups, which heavily influence adsorption behavior. acs.orgrsc.org Therefore, no data tables or detailed research findings on the adsorption parameters (e.g., pH effects, kinetics, isotherms) for this specific compound can be provided.
Spectroscopic and Advanced Characterization Techniques for Fast Red Kl Salt
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation and Purity Assessment of Fast Red KL Salt
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the structural elucidation of this compound. These methods probe the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. ias.ac.inchemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its specific functional groups. The most definitive peak for a diazonium salt is the N≡N triple bond stretching vibration. This band is typically strong and appears in a relatively uncongested region of the spectrum, usually between 2100 and 2300 cm⁻¹. mdpi.com For similar diazonium salts, this peak is a key identifier. For instance, some commercial suppliers suggest that the FT-IR spectrum of this compound should confirm a diazonium stretching frequency around 2100 cm⁻¹.
Other expected absorption bands for this compound include:
C=O Stretch: The primary amide group (C(=O)NH₂) will show a strong absorption band for the carbonyl stretch, typically in the range of 1650-1690 cm⁻¹.
N-H Stretch: The amide N-H bonds will produce stretching vibrations around 3200-3400 cm⁻¹.
C-O-C Stretch: The aryl-alkyl ether linkage (methoxy group) will display a characteristic C-O-C stretching band, usually found between 1200 and 1275 cm⁻¹.
Aromatic C-H Stretch: Vibrations from the C-H bonds on the benzene (B151609) ring typically appear above 3000 cm⁻¹. libretexts.org
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.
Purity assessment can be performed by comparing the obtained spectrum to that of a reference standard. The presence of unexpected peaks may indicate impurities, such as the corresponding phenol (B47542) resulting from hydrolysis, which would show a broad O-H stretching band around 3200-3600 cm⁻¹.
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Diazonium (-N⁺≡N) | N≡N Stretch | ~2100 - 2300 | Strong |
| Amide (-CONH₂) | C=O Stretch | ~1650 - 1690 | Strong |
| Amide (-CONH₂) | N-H Stretch | ~3200 - 3400 | Medium |
| Aryl Ether (-O-CH₃) | C-O-C Asymmetric Stretch | ~1200 - 1275 | Strong |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 | Variable |
| Aromatic Ring | C-H Stretch | >3000 | Variable |
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. ias.ac.in While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. chemicalbook.com Therefore, symmetric vibrations often produce stronger Raman signals. The N≡N triple bond, being highly polarizable, typically gives a very strong and sharp signal in the Raman spectrum, making it an excellent tool for identifying diazonium salts. Conversely, the polar C=O and N-H bonds of the amide group, which are strong in the IR spectrum, may show weaker signals in the Raman spectrum. This complementarity is useful for a comprehensive structural analysis. ias.ac.in
Electronic Absorption and Fluorescence Spectroscopy of this compound
Electronic spectroscopy provides insights into the electronic transitions within the molecule, which are directly related to its color and its behavior upon absorbing light.
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to the excitation of electrons from lower to higher energy orbitals. The spectrum of this compound is dominated by an intense absorption band in the visible or near-UV region, which is characteristic of the extended π-conjugated system of the diazonium ion. This absorption is responsible for its color.
The position of the maximum absorption wavelength (λmax) is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. epa.gov This occurs because different solvents can stabilize the electronic ground state and the excited state of the solute to different extents. nih.gov For diazonium salts, which are ionic and possess a strong electron-withdrawing diazonium group, a shift in λmax is expected with changing solvent polarity. researchgate.net Studies on similar dye molecules show that polar solvents can affect the electronic cloud density through interactions like hydrogen bonding, leading to shifts in absorption and observable color changes. ekb.egnih.gov
Table 2: Representative Solvatochromic Behavior of a Diazonium Dye in Various Solvents
| Solvent | Polarity Index (ET(30)) | Typical λmax (nm) | Observed Shift |
| Toluene | 33.9 | ~450 | - |
| Acetone | 42.2 | ~485 | Bathochromic |
| Acetonitrile | 45.6 | ~490 | Bathochromic |
| Methanol | 55.4 | ~510 | Bathochromic |
| Water | 63.1 | ~520 | Bathochromic |
| Note: This table is illustrative of general trends for solvatochromic diazonium dyes and does not represent experimentally measured data for this compound. |
Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (Φf) is a measure of the efficiency of this process, defined as the ratio of photons emitted to photons absorbed. dectris.com
Arenediazonium salts are generally not known for being strongly fluorescent. They are highly reactive species, and upon photoexcitation, they tend to undergo rapid decomposition (photolysis) rather than fluorescing. The primary photochemical reaction is the heterolytic cleavage of the C-N bond to release molecular nitrogen (N₂), a highly favorable process. researchgate.net
The quantum yield of this photodecomposition process has been studied for various aromatic diazonium salts and is often found to be less than unity, indicating that non-reactive deactivation pathways also exist. researchgate.netcia.govjst.go.jp For some complex diazonium compounds, the quantum yield of photodecomposition can approach zero, as the absorbed energy is efficiently dissipated through non-reactive channels. researchgate.net
Therefore, for this compound, the fluorescence quantum yield is expected to be very low or negligible. The primary focus of photophysical studies on this compound would likely be on the quantum yield of its photodecomposition, which is a measure of its light sensitivity, rather than on fluorescence emission. While some azo dye products formed from diazonium salt reactions can be fluorescent researchgate.net, the salt itself is not expected to be a significant emitter.
UV-Vis Spectroscopic Characterization of this compound in Various Solvents
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. mdpi.com By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. tubitak.gov.tr
For this compound (2-carbamoyl-5-methoxybenzenediazonium), a complete structural assignment can be achieved using ¹H and ¹³C NMR.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule.
Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm), with their chemical shifts and coupling patterns revealing their positions relative to the electron-withdrawing diazonium and amide groups, and the electron-donating methoxy (B1213986) group.
Methoxy Protons: The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, likely between 3.8 and 4.0 ppm.
Amide Protons: The two protons of the primary amide group (-NH₂) would typically appear as a broad signal, the chemical shift of which can be highly variable and dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom.
Aromatic Carbons: The six carbons of the benzene ring would have distinct chemical shifts in the range of ~110-160 ppm. The carbon directly attached to the diazonium group (C-N⁺≡N) would be significantly downfield.
Carbonyl Carbon: The amide carbonyl carbon (C=O) would appear at a characteristic downfield position, typically between 165 and 175 ppm.
Methoxy Carbon: The carbon of the methoxy group (-OCH₃) would be observed in the aliphatic region, around 55-60 ppm.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to definitively establish the connectivity between protons and carbons, confirming the complete structural assignment.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position (see structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-3 | ~7.5 - 7.8 | - |
| H-4 | ~7.2 - 7.4 | - |
| H-6 | ~8.0 - 8.3 | - |
| -OC H₃ | - | ~56 - 58 |
| -OCH ₃ | ~3.9 - 4.1 | - |
| C -1 (-N⁺≡N) | - | ~120 - 125 |
| C -2 (-CONH₂) | - | ~135 - 140 |
| C -3 | - | ~118 - 122 |
| C -4 | - | ~115 - 118 |
| C -5 (-OCH₃) | - | ~155 - 160 |
| C -6 | - | ~128 - 132 |
| C =O | - | ~168 - 172 |
| Note: These are estimated values based on standard NMR principles and data for similar structures. Actual experimental values may vary depending on the solvent and other conditions. |
(A reference structure with numbered positions would be inserted here for clarity)
Mass Spectrometry (MS) for Fragmentation Analysis and Identification of this compound Degradation Products
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.
For this compound (C₈H₈N₃O₂⁺Cl⁻, monoisotopic mass of cation: 178.06 Da), the mass spectrum would show a molecular ion peak corresponding to the cation [C₈H₈N₃O₂]⁺ at m/z 178. The most characteristic and dominant fragmentation pathway for virtually all arenediazonium salts is the facile loss of a neutral dinitrogen molecule (N₂), which has a mass of 28 Da. wikipedia.org This fragmentation is entropically and enthalpically favorable and results in the formation of an aryl cation.
This primary fragmentation would produce a major peak at m/z 150 (178 - 28). Further fragmentation of this aryl cation would provide additional structural information.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Ion | Formula | m/z (Predicted) | Description |
| Molecular Ion (M⁺) | [C₈H₈N₃O₂]⁺ | 178 | Parent cation of this compound |
| [M - N₂]⁺ | [C₈H₈O₂]⁺· | 150 | Loss of dinitrogen from the molecular ion |
| [M - N₂ - CO]⁺ | [C₇H₈O]⁺· | 122 | Subsequent loss of carbon monoxide |
MS is also a critical tool for identifying degradation products. Diazonium salts are susceptible to hydrolysis, where the diazonium group is replaced by a hydroxyl (-OH) group. This would result in the formation of 2-carbamoyl-5-methoxyphenol. GC-MS or LC-MS techniques could be used to separate and identify this and other potential degradation products from a sample of this compound, which is crucial for stability studies and quality control. For example, GC-MS analysis has been successfully used to identify degradation products of other complex azo dyes. researchgate.net
X-ray Diffraction (XRD) for Crystalline Structure Analysis of this compound and its Complexes
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. dectris.com Since this compound is often supplied as a stable crystalline solid, frequently as a double salt with zinc chloride (e.g., 2-carbamoyl-5-methoxybenzenediazonium chloride hemi(zinc chloride) salt) chemimpex.comusbio.net, XRD is the ideal technique for its solid-state structural characterization.
Powder X-ray diffraction (PXRD) is used for analyzing polycrystalline samples. It is useful for identifying the crystalline form of the salt, assessing its purity against known crystalline impurities, and studying crystalline phase transitions, for example, upon heating. mdpi.comresearchgate.net Comparing the PXRD pattern of a batch of this compound to a reference pattern would confirm its identity and phase purity. The technique is also fundamental in studying the structure of complexes that this compound might form, which is essential for understanding its application in various matrices.
Environmental Fate, Transport, and Ecotoxicological Considerations of Fast Red Kl Salt
Environmental Persistence and Mobility of Fast Red KL Salt in Aquatic and Terrestrial Systems
Azo dyes are characterized by their chemical stability and resistance to degradation, particularly under aerobic conditions, which contributes to their persistence in the environment. ijrrjournal.com The stability is a desired trait for dyeing processes but becomes a significant environmental problem. Once released into aquatic systems, these dyes can reduce the penetration of sunlight, which in turn inhibits photosynthesis and affects the growth of aquatic plants. ijrrjournal.com
Diazonium salts are typically unstable, especially in aqueous solutions and at temperatures above 5°C, often decomposing rapidly. numberanalytics.comijprajournal.comnoaa.gov However, the stability of this compound is enhanced because it is formulated as a zinc chloride double salt. noaa.gov This increased stability may contribute to its persistence in the environment, allowing for wider transport.
The mobility of salts in terrestrial systems is intrinsically linked to water movement through the soil. wur.nl Factors such as soil type, structure, and hydraulic conductivity play a crucial role. wur.nloxfordre.com In heavy clay soils, for instance, water and dissolved salt movement can be significantly impeded. wur.nlnih.gov Conversely, in more porous soils, this compound would be expected to exhibit higher mobility, potentially leading to the contamination of groundwater resources. The presence of soluble salts in soil can also alter its hydraulic properties, potentially decreasing water infiltration over time. mdpi.com
Biodegradation Pathways and Microbial Metabolism of this compound
The biodegradation of azo dyes is a key area of research for the remediation of contaminated sites. This process typically involves the enzymatic breakdown of the dye molecule by microorganisms.
Identification of Microbial Strains Capable of this compound Degradation
While specific studies on the microbial degradation of this compound are scarce, research on a closely named dye, "Fast Red," has identified Bacillus subtilis HM as a capable microorganism for decolorization. banglajol.inforesearchgate.netscielo.br The mechanism was determined to be microbial degradation rather than mere adsorption to the biomass. banglajol.info
A wide array of other microbial strains have been shown to effectively degrade various azo dyes, suggesting they could potentially metabolize this compound as well. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-) by enzymes called azoreductases. researchgate.netnih.gov This process is often more efficient under anaerobic or microaerophilic conditions. The subsequent degradation of the resulting aromatic amines typically occurs under aerobic conditions.
Below is a table summarizing various microbial strains that have demonstrated the ability to degrade different red azo dyes.
| Microbial Strain | Azo Dye Degraded | Degradation Efficiency | Reference |
| Bacillus subtilis HM | Fast Red | Not specified | researchgate.netscielo.br |
| Bacillus subtilis | Reactive Red M5B | 95% within 40 hours | sphinxsai.com |
| Bacillus subtilis strain SVM1 | Reactive Red ME4BL | 93% within 42 hours | sciepub.com |
| Bacillus sp. | Congo Red | Not specified | mdpi.com |
| Jeotagalicoccus huakuii | Red dye 195 | 85% | cabidigitallibrary.org |
| Comamonas aquatica | Red dye 195 | 87% | cabidigitallibrary.org |
| Rhizobium radiobacter MTCC 8161 | Reactive Red 141 | 90% | researchgate.net |
| Chryseobacterium geocarposphaerae DD3 | Congo Red | 97.58% within 12 hours | mdpi.com |
Characterization of Degradation Products of this compound in Environmental Matrices
There is no specific information available on the degradation products of this compound. However, the general pathway for azo dye biodegradation is well-established. The initial step is the reductive cleavage of the azo bond, which breaks the molecule into smaller, colorless aromatic amines. researchgate.net
These resulting aromatic amines are often considered more hazardous, potentially exhibiting greater toxicity, mutagenicity, and carcinogenicity than the parent dye molecule. ijrrjournal.comresearchgate.netnih.gov For example, the degradation of other azo dyes has been shown to produce compounds such as naphthalene (B1677914) diazonium, p-dinitrobenzene, and various aniline (B41778) derivatives. researchgate.netmdpi.com Given the structure of this compound (2-carbamoyl-5-methoxybenzenediazonium chloride), its breakdown would likely result in the formation of substituted aniline or benzene (B151609) derivatives. The complete mineralization of these intermediates into less harmful substances like carbon dioxide and water requires further aerobic degradation steps.
Ecotoxicity Assessments of this compound on Non-Human Biota (e.g., aquatic organisms, plants, microorganisms)
Specific ecotoxicological data for this compound are not available, and safety data sheets for the compound indicate that its toxicological properties have not been thoroughly investigated. afgsci.com However, the ecotoxicity can be inferred from the general properties of azo dyes and the presence of zinc in its formulation.
Azo dyes released into aquatic environments can have several detrimental effects. ijrrjournal.commdpi.com Their color can significantly limit light penetration in the water column, thereby inhibiting the photosynthesis of algae and aquatic plants, which form the base of the aquatic food web. ijrrjournal.com The degradation products of azo dyes, specifically aromatic amines, are known to be toxic and potentially carcinogenic to aquatic life. researchgate.netresearchgate.net
The zinc chloride component of this compound also contributes to its potential ecotoxicity. Soluble zinc salts are known to be toxic to soil organisms and can cause irritation and adverse effects in aquatic organisms. usgs.govscbt.com
Phytotoxicity studies on other azo dyes have shown that while the parent dye can inhibit plant growth, the degradation products are sometimes less toxic, indicating a successful detoxification process through bioremediation. researchgate.net For example, studies on textile effluents have demonstrated that high salt concentrations and varying pH levels, both characteristic of dye wastewater, can negatively impact the development rate of organisms like the bacterium Bacillus subtilis and the plant Lactuca sativa (lettuce). researchgate.net
| Organism Type | Potential Effects of Azo Dyes/Components | Reference(s) |
| Microorganisms | Inhibition of growth due to toxicity of dye or its degradation products; potential for adaptation and use of dye as a substrate. | researchgate.netresearchgate.net |
| Plants (Phytotoxicity) | Inhibition of seed germination and growth; reduced photosynthesis due to water contamination; potential for bioaccumulation. | ijrrjournal.comresearchgate.net |
| Aquatic Invertebrates | Acute and chronic toxicity from parent dye, degradation products (aromatic amines), and associated heavy metals (e.g., zinc). | usgs.govscbt.com |
| Fish | Genotoxicity, mutagenicity, and carcinogenicity from bioaccumulation of dyes and their byproducts. | researchgate.net |
Computational and Theoretical Studies on Fast Red Kl Salt
Quantum Chemical Calculations of Fast Red KL Salt Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules. While specific studies dedicated exclusively to this compound are not abundant in publicly accessible literature, the principles can be applied based on extensive research on similar aromatic diazonium salts and azo dyes. ajol.inforesearchgate.net
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. uctm.edu For this compound, which is chemically known as 2-carbamoyl-5-methoxybenzenediazonium chloride, DFT calculations can determine its most stable three-dimensional arrangement (molecular geometry) and the distribution of electrons within the molecule.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can optimize the molecular structure to find the geometry with the lowest energy. uctm.edu For the 2-carbamoyl-5-methoxybenzenediazonium cation, these calculations would predict specific bond lengths, bond angles, and dihedral angles. For instance, the geometry around the diazonium group (-N₂⁺) is expected to be nearly linear, and the aromatic ring would be largely planar. The methoxy (B1213986) (-OCH₃) and carbamoyl (B1232498) (-CONH₂) groups will have specific orientations relative to the benzene (B151609) ring that minimize steric hindrance and optimize electronic interactions.
The electronic distribution, visualized through molecular electrostatic potential (MEP) maps, reveals the regions of positive and negative charge on the molecule. In the Fast Red KL cation, the diazonium group is a strong electron-withdrawing group, leading to a significant positive charge concentration in that region, making it a reactive site for nucleophilic attack. The oxygen atoms of the methoxy and carbamoyl groups would, in contrast, be regions of negative potential. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by assigning partial charges to each atom, providing a more detailed picture of the electronic landscape. mdpi.com
Table 1: Predicted Molecular Properties of this compound Cation from DFT Calculations (Illustrative)
| Property | Predicted Value/Description |
| Optimized Geometry | Planar aromatic ring with a linear diazonium group. |
| C-N (ring-diazonium) bond length | ~1.40 Å |
| N≡N bond length | ~1.10 Å |
| HOMO-LUMO Energy Gap | A relatively small gap, indicating potential for electronic transitions in the visible region. nih.gov |
| Molecular Electrostatic Potential | High positive potential around the -N₂⁺ group; negative potential near the oxygen atoms. |
Note: The values in this table are illustrative and based on typical results for similar aromatic diazonium salts. Specific experimental or high-level computational data for this compound is required for definitive values.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. faccts.degaussian.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max). dergipark.org.tr For a colored compound like this compound, these transitions are expected to fall within the visible range of the electromagnetic spectrum.
The calculations would likely show that the lowest energy electronic transition, corresponding to the λ_max, is a π → π* transition involving the delocalized electron system of the aromatic ring and the diazonium group. The presence of the electron-donating methoxy group and the electron-withdrawing carbamoyl and diazonium groups creates a "push-pull" system, which tends to shift the absorption to longer wavelengths (a bathochromic or red shift). dergipark.org.tr The accuracy of the predicted spectrum can be improved by including solvent effects in the calculation using models like the Polarizable Continuum Model (PCM). dergipark.org.trmdpi.com
Vibrational spectra (Infrared and Raman) can also be predicted from the second derivatives of the energy with respect to atomic displacements. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as the characteristic stretching frequency of the N≡N triple bond in the diazonium group. ajol.info
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Distribution of this compound
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of processes like solvation and intermolecular interactions over time.
MD simulations can model how a solute molecule, such as the Fast Red KL cation, behaves in different solvents (e.g., water, ethanol, or dimethyl sulfoxide). mdpi.com These simulations track the positions and velocities of all atoms in the system over time, governed by a force field that describes the interatomic and intermolecular forces.
For this compound in an aqueous solution, MD simulations would show the formation of a solvation shell of water molecules around the cation. researchgate.net The polar water molecules would orient themselves specifically around the charged and polar parts of the ion. For example, the oxygen atoms of water would orient towards the positively charged diazonium group, while the hydrogen atoms of water would form hydrogen bonds with the oxygen atoms of the methoxy and carbamoyl groups. mdpi.com The dynamics of these water molecules in the first solvation shell are typically slower than those in the bulk solvent. mdpi.com The study of solvation is crucial for understanding the compound's solubility and reactivity in different environments.
This compound, like other diazonium compounds, can interact with various other molecules or surfaces. MD simulations are a key tool to explore these interactions at a molecular level. researchgate.net A significant area of study for similar molecules is their interaction with host systems like cyclodextrins. acs.orgrsc.org Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.
MD simulations could predict whether the aromatic part of the Fast Red KL cation can be encapsulated within the cyclodextrin (B1172386) cavity. beilstein-journals.org Such an inclusion complex would be driven by hydrophobic interactions and van der Waals forces. rsc.org The simulation would reveal the preferred orientation of the guest molecule within the host cavity and calculate the binding free energy, which indicates the stability of the complex. This type of encapsulation can alter the chemical reactivity and stability of the diazonium salt. nih.gov
Table 2: Illustrative Intermolecular Interaction Energies of this compound (Cation) with a Host Molecule (β-Cyclodextrin) from MD Simulations
| Interaction Type | Estimated Contribution to Binding Energy (kcal/mol) |
| Van der Waals Interactions | -10 to -15 |
| Hydrophobic Effect | -5 to -10 |
| Electrostatic Interactions | Variable (can be stabilizing or destabilizing depending on orientation) |
| Total Binding Free Energy | -5 to -15 (Favorable) |
Note: These values are illustrative, based on studies of similar guest-host systems. beilstein-journals.org Specific calculations for the this compound-cyclodextrin system would be needed for precise values.
Solvation Dynamics of this compound in Various Media
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives
Chemoinformatics applies computational methods to solve chemical problems, often involving the analysis of large datasets of chemical structures and their properties. researchgate.net QSAR is a specific chemoinformatic approach that aims to build mathematical models correlating the chemical structure of compounds with their biological activity or other properties like toxicity. rsc.orgnih.gov
For a series of derivatives of this compound (e.g., with different substituents on the aromatic ring), a QSAR model could be developed to predict a property of interest, such as reactivity or toxicity. researchgate.net For example, a study on the toxicity of diazonium salts found that their effectiveness was influenced by electronic "push-pull" effects and the position of substituents. mdpi.com A QSAR model for Fast Red KL and its derivatives could use descriptors that capture these electronic features to predict their relative toxicities. Such models are valuable in the early stages of chemical design for screening out potentially hazardous compounds before they are synthesized. rsc.orgmdpi.com
Future Research Directions and Unaddressed Challenges in Fast Red Kl Salt Studies
Identification of Emerging Research Frontiers for Fast Red KL Salt
The current understanding of this compound opens up several avenues for new research endeavors. These frontiers focus on elucidating its biochemical interactions, expanding its applications, and understanding its environmental footprint.
Mechanistic Toxicology and Hormone Interaction: A significant area for future research is the detailed investigation of its postulated carcinogenic effects. biosynth.com It has been suggested that this compound reacts with estradiol (B170435), a mechanism that may be linked to its carcinogenicity. biosynth.com Future studies could focus on elucidating the precise molecular pathways of this interaction. Research into its effects on other hormones and biological macromolecules could reveal new toxicological insights or therapeutic possibilities.
Expansion of Synthetic and Industrial Applications: The compound is known to be used in the production of zearalanone (B192696) and zeranol. biosynth.com A promising research direction would be to explore its utility as a reagent or intermediate in other organic syntheses. Investigating its reactivity with a broader range of substrates could lead to the development of novel compounds or more efficient synthetic routes for existing ones.
Development as a Specialized Chromogenic Substrate: this compound is employed for its visualizing effect in chromatographic experiments and as a staining agent. smolecule.combiosynth.com While other diazonium salts like Fast Red TR Salt are well-known as chromogenic substrates for enzymes such as alkaline phosphatase, the enzymatic substrate potential of this compound is not thoroughly characterized. sigmaaldrich.combiocompare.com Research into its viability as a specific chromogen for other enzymes could lead to the development of new, highly specific biochemical and histochemical assays.
Environmental Fate and Degradation: As with many synthetic dyes and diazonium compounds, the environmental persistence and degradation pathways of this compound are largely unknown. An important research frontier is the study of its stability in various environmental conditions and its biodegradability. Identifying its degradation products and assessing their potential toxicity is crucial for a complete life-cycle analysis of the compound.
Development of Advanced Methodologies for Comprehensive this compound Analysis
The advancement of research on this compound is contingent upon the development of robust and sensitive analytical methods for its detection and quantification.
Quantitative Chromatographic and Spectrometric Methods: Current applications often rely on qualitative or semi-quantitative techniques like thin-layer chromatography (TLC) for visualization. smolecule.com A significant challenge is to develop and validate high-performance analytical methods. Techniques such as High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS), could provide precise quantification of the compound and its metabolites in complex biological or environmental matrices. unime.it Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) could be employed for the accurate analysis of the zinc component of the salt complex. mdpi.com
Miniaturized and High-Throughput Screening: There is an opportunity to develop miniaturized systems for the rapid analysis of this compound. Methodologies like capillary liquid chromatography (Cap-LC) offer the potential for faster analysis times while reducing solvent consumption, aligning with the principles of green analytical chemistry. unime.it
Portable and In-Situ Detection Systems: For applications such as environmental monitoring or on-site quality control, the development of portable detection methods would be highly beneficial. Drawing inspiration from modern analytical strategies, research could focus on creating sensor-based systems or methods using digital image-based colorimetry, which could offer a low-cost, rapid, and user-friendly alternative for analysis. researchgate.net
Opportunities for Interdisciplinary Research Involving this compound
The unique properties of this compound make it a candidate for collaborative research across various scientific and engineering disciplines.
Environmental Engineering: The study of this compound presents a clear opportunity for collaboration with environmental engineers. Research could focus on assessing its impact on aquatic ecosystems and developing effective remediation strategies for wastewater from laboratories and industrial facilities that may use this dye. soaneemrana.org This aligns with the core principles of environmental engineering, which include pollution control and waste management. soaneemrana.org
Materials Science: The chromogenic properties of this compound could be harnessed in the field of materials science. smolecule.com An interdisciplinary approach could lead to the development of novel "smart" materials, such as chemical sensors where the salt is embedded into a polymer matrix to detect the presence of specific analytes, like hormones, through a color change. smolecule.com Its properties as a dye could also be investigated for applications in advanced functional materials.
Biochemistry and Clinical Diagnostics: Further collaboration between chemists and biochemists is essential for exploring its use in diagnostic assays. smolecule.com Its specific reaction with estradiol suggests potential for developing new or improved tests for hormone levels. smolecule.combiosynth.com Such research would involve optimizing reaction conditions and validating the assay's specificity and sensitivity for clinical applications.
Q & A
Q. What ethical and safety considerations apply when handling this compound in interdisciplinary studies?
- Methodological Answer :
- Toxicity screening : Perform acute toxicity assays (e.g., LD50 in model organisms).
- Waste disposal : Neutralize acidic/byproduct streams before disposal.
- Interdisciplinary collaboration : Share Material Safety Data Sheets (MSDS) with non-chemistry collaborators to ensure compliance with institutional protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
